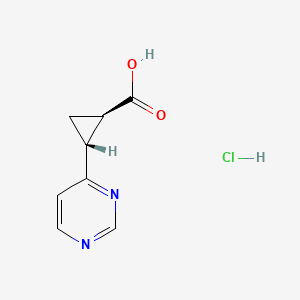
4-bromo-1-methyl-1H-pyrazole-5-sulfonylfluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-methyl-1H-pyrazole-5-sulfonylfluoride is a chemical compound with the molecular formula C4H4BrFN2O2S It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-methyl-1H-pyrazole-5-sulfonylfluoride typically involves the bromination of 1-methyl-1H-pyrazole followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The sulfonylation step involves the reaction of the brominated pyrazole with sulfonyl fluoride under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-1-methyl-1H-pyrazole-5-sulfonylfluoride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions:
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents like dichloromethane or ethanol, and catalysts like palladium.
Coupling Reactions: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate.
Major Products Formed:
Substitution Reactions: Products with substituted nucleophiles replacing the bromine atom.
Coupling Reactions: Biaryl or heteroaryl compounds formed through carbon-carbon bond formation.
Applications De Recherche Scientifique
4-Bromo-1-methyl-1H-pyrazole-5-sulfonylfluoride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: Used in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-bromo-1-methyl-1H-pyrazole-5-sulfonylfluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can react with nucleophilic residues in proteins, such as serine or cysteine, leading to the inhibition of enzyme activity. This makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparaison Avec Des Composés Similaires
4-Bromo-1-methyl-1H-pyrazole: A simpler derivative without the sulfonyl fluoride group.
4-Bromo-1-ethyl-1H-pyrazole: Similar structure with an ethyl group instead of a methyl group.
4-Bromo-3-ethyl-1-methyl-1H-pyrazole: Contains additional ethyl substitution.
Uniqueness: 4-Bromo-1-methyl-1H-pyrazole-5-sulfonylfluoride is unique due to the presence of the sulfonyl fluoride group, which imparts specific reactivity towards nucleophiles, making it useful in enzyme inhibition studies and the synthesis of complex molecules.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C4H4BrFN2O2S |
|---|---|
Poids moléculaire |
243.06 g/mol |
Nom IUPAC |
4-bromo-2-methylpyrazole-3-sulfonyl fluoride |
InChI |
InChI=1S/C4H4BrFN2O2S/c1-8-4(11(6,9)10)3(5)2-7-8/h2H,1H3 |
Clé InChI |
CCWIBAAELFNWPV-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C=N1)Br)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



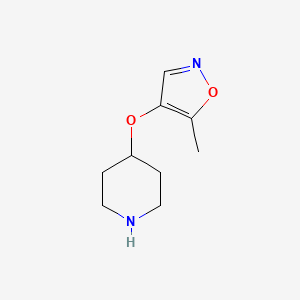
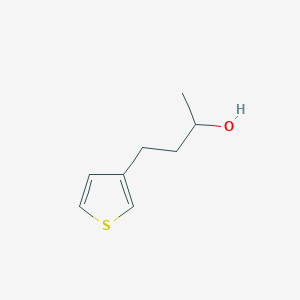
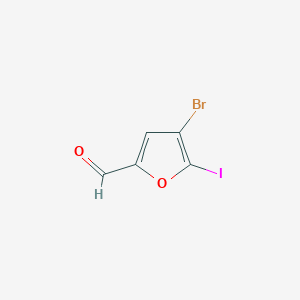

![tert-butyl N-[(1R,5R)-5-hydroxycyclohex-3-en-1-yl]carbamate](/img/structure/B13531912.png)
![3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one](/img/structure/B13531917.png)
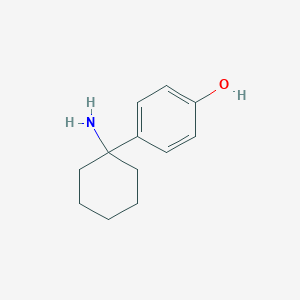
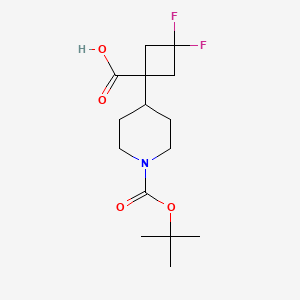
![2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}aceticacid](/img/structure/B13531925.png)
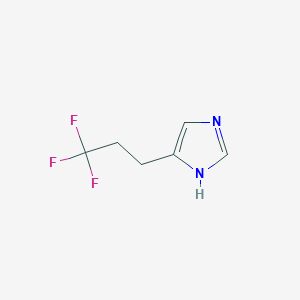

![Methyl 3'-methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13531950.png)
